![molecular formula C16H20N2O B2659277 1-Diphenylamino-3-methylamino-propan-2-ol CAS No. 801228-38-6](/img/structure/B2659277.png)
1-Diphenylamino-3-methylamino-propan-2-ol
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Description
Scientific Research Applications
Electrochemical Oxidation and Spectral Characteristics
Amino-substituted triphenylamine derivatives, which share structural similarities with "1-Diphenylamino-3-methylamino-propan-2-ol," have been synthesized and their electrochemical and spectral characteristics investigated. These studies provide insights into the electrochemical oxidation potentials and the stability of the oxidized products, which are solvent-dependent and relate to the molecular structures. Such compounds exhibit strong bands in the visible region, making them of interest for electrochemical applications and materials science research (Chiu et al., 2005).
Antimicrobial Applications
Compounds containing diphenylaminomethane groups have been identified as effective antimicrobial agents useful as agricultural or industrial fungicides and bactericides. This application suggests that "1-Diphenylamino-3-methylamino-propan-2-ol" could potentially be explored for its antimicrobial properties, contributing to the development of new fungicides and bactericides (Downs, 1972).
Asymmetric Transfer Hydrogenation
Research involving amino alcohol effects on the ruthenium(II)-catalyzed asymmetric transfer hydrogenation of ketones in propan-2-ol to give (S)-enriched alcohols with high enantiomeric excess and yield indicates the potential catalytic applications of structurally related amino alcohols. This suggests that "1-Diphenylamino-3-methylamino-propan-2-ol" might be useful in catalysis, particularly in asymmetric synthesis, which is a critical aspect of producing enantiomerically pure pharmaceuticals (Takehara et al., 1996).
Organic Supramolecular Chemistry
Diphenylalanine and its analogues, which are structurally related to "1-Diphenylamino-3-methylamino-propan-2-ol," form ordered assemblies with unique mechanical, optical, piezoelectric, and semiconductive properties. These assemblies are used in a wide range of applications, including energy storage, biosensing, light emission, drug delivery, and artificial photosynthesis. The study of such analogues indicates the potential of "1-Diphenylamino-3-methylamino-propan-2-ol" in the development of novel materials with unique properties for technological applications (Pellach et al., 2016).
properties
IUPAC Name |
1-(methylamino)-3-(N-phenylanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-12-16(19)13-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17,19H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENJFIYRYULCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN(C1=CC=CC=C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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